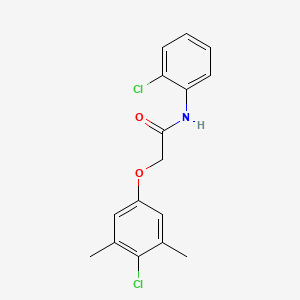

![molecular formula C20H26N2O3S B5715678 2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)

2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

DMS can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-morpholineethanamine in the presence of methanesulfonyl chloride. The reaction results in the formation of DMS, which can be purified using standard techniques.Molecular Structure Analysis

The molecular formula of DMS is C18H20F2N2O3S . It has an average mass of 382.425 Da and a mono-isotopic mass of 382.116272 Da .Scientific Research Applications

Organic Synthesis and Catalysis

The compound is utilized in organic synthesis, particularly in alkene cross-metathesis reactions. It serves as a reactant that enables the easy synthesis of tri- and tetra-substituted alkenes from simple alkenes under mild conditions . This is significant for the synthesis of compounds with isobutylenyl and prenyl groups, which are abundant in natural products. The use of this compound can optimize reaction conditions for rubber upcycling, showcasing its potential in material valorization .

Pharmaceutical Research

In pharmaceutical research, the compound’s derivatives could be explored for their potential as intermediates in the synthesis of imidazoles . Imidazoles are a crucial structural motif in functional molecules used in a variety of applications, including pharmaceuticals. The versatility of this compound in forming bonds during the synthesis of imidazoles highlights its importance in creating new drugs and treatments .

Material Science

The compound’s ability to participate in cross-metathesis reactions can be leveraged in material science for the development of new materials. Its reactivity with polyisoprene (rubber) suggests applications in the upcycling of rubber materials , potentially leading to the creation of high-value products from waste rubber.

Agrochemical Development

Given the importance of imidazole compounds in agrochemicals, the compound’s role in the synthesis of imidazoles could extend to the development of new agrochemicals . These could include pesticides, herbicides, and fungicides, where the compound’s derivatives may enhance the efficacy or reduce the environmental impact of these products.

Functional Materials and Dyes

The compound’s derivatives, through their involvement in imidazole synthesis, could contribute to research into functional materials and dyes . This includes applications in solar cells and other optical devices, where the unique properties of imidazoles can be harnessed for improved performance and efficiency.

Catalysis Research

In catalysis research, the compound could be used to develop new catalysts or improve existing ones. Its role in the synthesis of imidazoles, which are used in catalysis, underscores its potential to impact this field significantly . New catalysts derived from this compound could lead to more efficient chemical processes and environmentally friendly production methods.

properties

IUPAC Name |

2,5-dimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-16-7-8-17(2)20(13-16)26(23,24)21-14-18-5-3-4-6-19(18)15-22-9-11-25-12-10-22/h3-8,13,21H,9-12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYEZVMYJGRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)

![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)